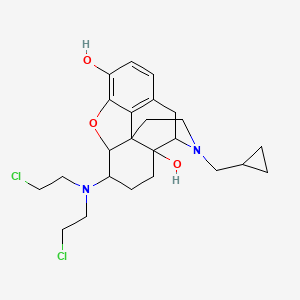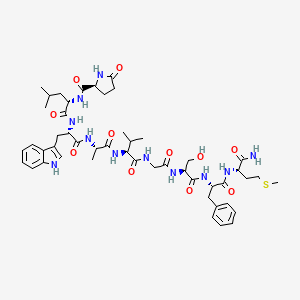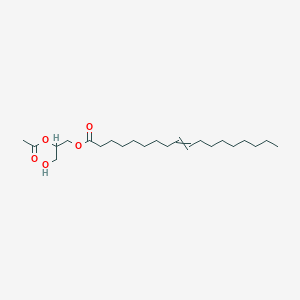
1-Oleoyl-2-acetoyl-sn-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oleoyl-2-acetoyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog. It is known for its ability to activate calcium-dependent protein kinase C (PKC), which plays a crucial role in various cellular processes, including signal transduction and regulation of cell growth . This compound is often used in scientific research to study the mechanisms of PKC activation and its downstream effects.
准备方法
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-acetoyl-sn-glycerol can be synthesized through esterification reactions involving oleic acid and glycerol derivatives. The typical synthetic route involves the following steps:
Esterification: Oleic acid is esterified with glycerol to form 1-oleoyl-sn-glycerol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of oleic acid and glycerol are reacted in the presence of an acid catalyst.
Purification: The product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反应分析
1-Oleoyl-2-acetoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group, forming 1-oleoyl-2-hydroxy-sn-glycerol.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: 1-Oleoyl-2-hydroxy-sn-glycerol.
Substitution: Various substituted glycerol derivatives.
科学研究应用
1-Oleoyl-2-acetoyl-sn-glycerol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of esterification and acetylation reactions.
Biology: It serves as a tool to investigate the role of PKC in cellular signaling pathways.
Medicine: Research on this compound helps in understanding the regulation of PKC in diseases such as cancer and diabetes.
Industry: It is utilized in the development of PKC activators for therapeutic applications
作用机制
1-Oleoyl-2-acetoyl-sn-glycerol activates PKC by mimicking the natural diacylglycerol (DAG) second messenger. Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, which in turn regulate multiple cellular processes such as gene expression, cell proliferation, and apoptosis .
相似化合物的比较
1,2-Dioctanoyl-sn-glycerol: Another diacylglycerol analog used to activate PKC.
1-Stearoyl-2-acetoyl-sn-glycerol: Similar structure but with a stearoyl group instead of an oleoyl group.
Uniqueness: 1-Oleoyl-2-acetoyl-sn-glycerol is unique due to its specific fatty acid composition (oleoyl group) and its ability to selectively activate certain PKC isoforms. This specificity makes it a valuable tool in studying the distinct roles of different PKC isoforms in cellular processes .
属性
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919268 |
Source


|
| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92282-11-6 |
Source


|
| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

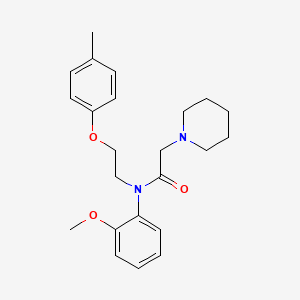
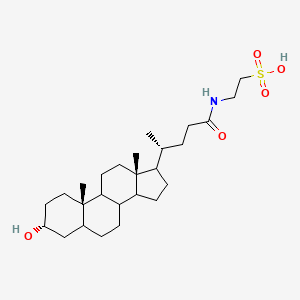
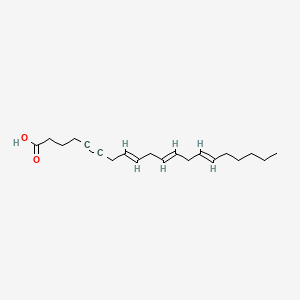
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
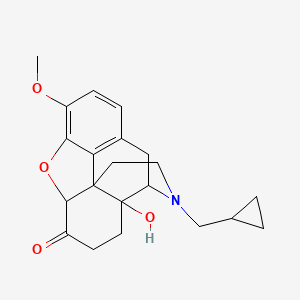
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
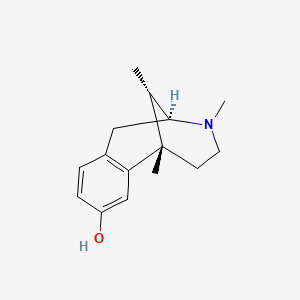
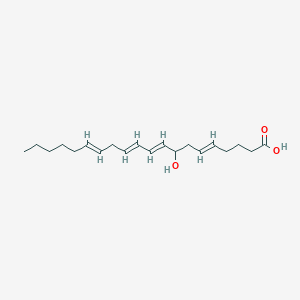
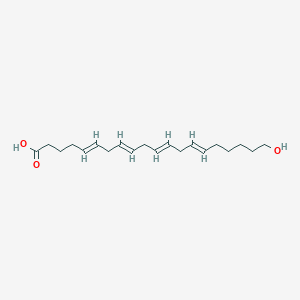
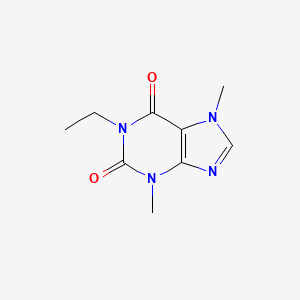
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
